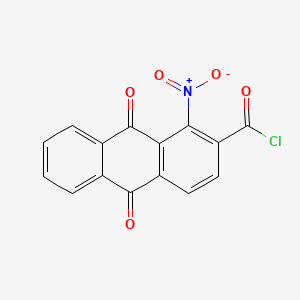

1-NITRO-2-ANTHRAQUINONECARBONYL CHLORIDE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-9,10-dioxoanthracene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6ClNO5/c16-15(20)10-6-5-9-11(12(10)17(21)22)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFOTILLJRKQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6ClNO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297774 | |

| Record name | 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-10-8 | |

| Record name | 9,10-Dihydro-1-nitro-9,10-dioxo-2-anthracenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC117935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Nitro 2 Anthraquinonecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Center

The carbonyl chloride group is the most reactive of the carboxylic acid derivatives towards nucleophilic attack. frontiersin.org This high reactivity is due to the strong electron-withdrawing inductive effect of the chlorine atom, which polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles. coventry.ac.uk The general mechanism for nucleophilic acyl substitution involves two main steps: the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. coventry.ac.uknih.gov This addition-elimination pathway is characteristic of acyl substitutions and distinguishes them from the single-step SN2 mechanism. coventry.ac.uk The reactivity of acyl compounds follows the general trend: acid chlorides > acid anhydrides > esters > amides. coventry.ac.uk

Formation of Anthraquinone (B42736) Esters and Amides

The electrophilic nature of the carbonyl chloride in 1-Nitro-2-anthraquinonecarbonyl Chloride facilitates its reaction with a wide array of nucleophiles to form various derivatives, most notably esters and amides.

Amide Formation: The reaction with primary or secondary amines proceeds readily to yield the corresponding N-substituted amides. A significant industrial application of this reaction is in the synthesis of vat dyes. nih.gov For instance, this compound is a key intermediate in the production of Vat Red 10 and Pigment Red 196. nih.gov The synthesis involves the condensation of the acyl chloride with an amino-functionalized anthraquinone derivative, such as 2-Amino-3-hydroxyanthracene-9,10-dione, to form a complex amide which then undergoes further cyclization. nih.gov The general reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of hydrogen chloride (HCl), which is often neutralized by adding a base like pyridine (B92270) to the reaction mixture. researchgate.net

Ester Formation: In a similar fashion, alcohols and phenols can act as nucleophiles, attacking the carbonyl chloride to produce anthraquinone esters. This reaction, a form of alcoholysis, is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct. researchgate.net The process follows the standard nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to expel the chloride ion and form the ester. coventry.ac.uk While specific examples with this compound are less documented in dye synthesis compared to amides, the principle is a fundamental transformation for acyl chlorides. The synthesis of naphthoquinone esters using coupling agents like DCC/DMAP highlights related strategies for forming ester linkages with quinone systems. arabjchem.org

Derivatization with Polymeric and Supramolecular Scaffolds

The high reactivity of the acyl chloride group makes this compound a suitable molecule for covalent attachment to larger molecular architectures, such as polymers and supramolecular structures. This functionalization is a key strategy for developing advanced materials with tailored properties.

Polymer Derivatization: The anthraquinone unit can be incorporated into polymer systems to impart specific electrochemical or optical properties. nih.gov A common strategy for this is "grafting onto," where a pre-formed polymer backbone containing nucleophilic functional groups (e.g., hydroxyl or amine groups) is reacted with the highly reactive acyl chloride. nih.gov This method allows for the chemical attachment of the anthraquinone moiety as a pendant group onto the polymer chain. Such polymer grafting can modify the physicochemical properties of the base polymer, creating materials designed for specific applications like energy storage or smart drug delivery. nih.gov While literature specifically detailing the use of this compound is sparse, its reactivity profile makes it an ideal candidate for this type of polymer modification.

Supramolecular Scaffolds: The rigid, planar structure of the anthraquinone core, combined with its donor-acceptor characteristics, makes it a valuable building block in supramolecular chemistry. The derivatization of the anthraquinone core can influence its self-assembly properties. By reacting this compound with molecules capable of forming non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it is possible to construct complex, ordered supramolecular systems. The resulting amides or esters can be designed to self-assemble into well-defined nanostructures, a field of interest for developing novel electronic and optical materials.

Transformations of the Nitro Group

The nitro group (-NO₂) on the anthraquinone ring is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It is also a versatile functional group that can be chemically transformed, most commonly through reduction, to introduce new functionalities.

Selective Reduction to Aminoanthraquinone Derivatives

The conversion of the nitro group to an amino group (-NH₂) is a synthetically important transformation as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. nih.gov This reduction can be achieved using various methods, allowing for the synthesis of 1-amino-2-anthraquinone derivatives, which are valuable intermediates in their own right. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield, especially when other reducible groups (like the quinone carbonyls) are present.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). nih.gov It is a clean and efficient method for nitro group reduction.

Metal/Acid Systems: A classic approach involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). nih.gov For example, SnCl₂ in ethanol (B145695) offers a pH-neutral alternative. nih.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂·H₂O), often in the presence of a catalyst like FeCl₃ or on charcoal, can be used to selectively reduce nitro groups. This method can be controlled to achieve partial or complete reduction in polynitro compounds.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Characteristics | Source(s) |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic amount of metal on support (e.g., carbon) | Clean, high efficiency. Can sometimes reduce other functional groups. | nih.gov |

| Fe, Sn, or Zn / HCl | Stoichiometric metal in acidic medium | Classic, robust method. Often used in industrial synthesis. | nih.gov |

| SnCl₂ | Ethanol | pH-neutral, nonaqueous system. | nih.gov |

| Hydrazine Hydrate | Catalyzed by FeCl₃ or charcoal | Effective for selective reductions; avoids strong acids. | |

| Tetrahydroxydiboron | Organocatalyst (e.g., 4,4′-bipyridine) | Metal-free, highly chemoselective, rapid reaction at room temperature. |

Mechanistic Aspects of Nitro Group Conversions

The reduction of a nitro group to an amine is not a single-step process but a six-electron reduction that proceeds through several intermediates. The classical Haber-Lukashevich mechanism describes this transformation pathway. The process generally occurs via the following sequence:

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O). This is a two-electron reduction.

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine derivative (R-NHOH). This is also a two-electron reduction.

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the primary amine (R-NH₂), completing the six-electron reduction.

Under most conditions, the nitroso and hydroxylamine intermediates are highly reactive and are not isolated, as they are rapidly converted to the final amine product. The specific mechanism can be influenced by the catalyst and reaction conditions. For example, some catalytic systems operate through a radical mechanism involving single electron transfers, while others proceed via two-electron steps akin to a hydride transfer. The orbital theory of catalysis, as proposed by Dorfman, provides a modern framework for understanding the hydrogenation of the nitro group on various catalysts.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is defined by the anthraquinone core, which is a well-known redox-active system, and is further modulated by its substituents. The quinone structure can undergo reversible two-electron, two-proton reduction to the corresponding hydroquinone.

The presence of the strongly electron-withdrawing nitro group at the 1-position is expected to increase the reduction potential of the anthraquinone system. The substitution of electron-withdrawing groups on the anthraquinone framework generally makes the molecule easier to reduce (i.e., increases its redox potential). This is because these groups help to stabilize the resulting anionic (reduced) forms of the molecule. Conversely, electron-donating groups tend to lower the reduction potential.

Electrochemical Behavior and Tunability of Redox Potentials

The electrochemical properties of anthraquinone derivatives are of significant interest for applications in areas such as organic electronics and sensing. The redox behavior of these compounds is characterized by two reversible one-electron reduction steps of the quinone moiety, first to a radical anion and then to a dianion. The precise redox potentials are highly sensitive to the nature and position of substituents on the anthraquinone ring system.

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the influence of its substituents can be inferred from studies on related compounds. The nitro group (-NO₂) and the carbonyl chloride group (-COCl) are both strong electron-withdrawing groups. Their presence is expected to significantly facilitate the reduction of the anthraquinone core, leading to more positive redox potentials compared to unsubstituted anthraquinone.

Studies on various substituted anthraquinones have demonstrated this trend. For instance, the introduction of electron-withdrawing groups generally shifts the reduction potentials to less negative values. In contrast, electron-donating groups, such as amino or hydroxyl groups, have the opposite effect, making the reduction more difficult.

The tunability of redox potentials is a key aspect in the design of anthraquinone-based functional materials. By strategically modifying the substituent pattern, the electronic properties of the molecule can be finely adjusted. For this compound, the highly reactive carbonyl chloride group serves as a handle for introducing a wide array of other functional groups, thereby allowing for the systematic tuning of its redox characteristics.

Below is a table illustrating the redox potentials of some related anthraquinone derivatives, providing context for the expected electrochemical behavior of this compound.

| Compound | First Reduction Potential (E¹/₂) (V vs. Ag/AgCl) | Second Reduction Potential (E²/₂) (V vs. Ag/AgCl) | Solvent/Electrolyte |

| 1-Aminoanthraquinone | -1.13 | -1.60 | DMF / 0.1 M TBAP |

| 1-Ethylaminoanthraquinone | -1.16 | -1.65 | Acetonitrile (B52724) / 0.1 M Bu₄NClO₄ |

| 1-(Diethylamino)anthraquinone | -1.19 | -1.71 | Acetonitrile / 0.1 M Bu₄NClO₄ |

| Anthraquinone-2-sulfonate | Not specified | Not specified | 0.1 M acetate (B1210297) buffer (pH 4.9) / 0.2 M KCl |

Note: The data is compiled from various sources and experimental conditions may vary. The redox potentials serve as illustrative examples of substituent effects.

Photoreductive Pathways and Excited State Chemistry

The photochemistry of nitroaromatic compounds and anthraquinones is a rich field of study. The absorption of light promotes these molecules to an excited state, opening up various relaxation and reaction pathways. For this compound, both the anthraquinone moiety and the nitro group are expected to play crucial roles in its excited-state chemistry.

Upon photoexcitation, anthraquinone derivatives typically undergo intersystem crossing to the triplet state. This triplet state can then participate in photoreduction reactions, often involving hydrogen atom abstraction or electron transfer from a suitable donor molecule in the reaction medium. The photoreduction of 9,10-anthraquinone and its derivatives has been studied in the presence of alcohols and amines, where the semiquinone radical is a key intermediate. researchgate.net

The presence of the nitro group introduces additional complexity and potential reaction channels. Nitroaromatic compounds are known to have unique photoinduced pathways, including ultrafast intersystem crossing and, in some cases, dissociation of the nitro group. edinst.com In the context of this compound, the excited state is likely to have significant charge-transfer character, which can influence its reactivity.

Transient absorption spectroscopy is a powerful technique to study the dynamics of these short-lived excited states and reaction intermediates. edinst.comnumberanalytics.com Studies on related compounds, such as anthraquinone-2-sulfonate, have used this method to unravel the relaxation mechanisms following photoexcitation, identifying the formation of triplet states and their subsequent reactions. nih.govrsc.orgresearchgate.net The photoreduction of nitro-1,4-naphthoquinones also proceeds through an excited triplet state. researchgate.net

For this compound, the expected photoreductive pathway would likely involve the initial formation of the triplet excited state of the anthraquinone core, which could then be reduced by an electron donor. The highly electron-withdrawing nature of the nitro and carbonyl chloride groups would make the excited state a potent oxidant. The subsequent chemistry could involve the formation of radical anions and further reactions depending on the specific reaction conditions and the nature of the electron or hydrogen donor.

Coupling Reactions and Advanced Anthraquinone Core Functionalization

The functionalization of the anthraquinone core is a key strategy for developing new materials with tailored properties. researchgate.net The presence of the highly reactive carbonyl chloride group and the potential for transformations involving the nitro group make this compound a versatile precursor for advanced functionalization through various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on the anthraquinone scaffold. wikipedia.orgyonedalabs.comorganic-chemistry.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org While the carbonyl chloride group of this compound is not a typical substrate for direct Suzuki-Miyaura coupling, it can be readily converted to other derivatives that are. For instance, the carbonyl chloride can be reacted with a variety of nucleophiles to introduce new functionalities, and if a halogen is present elsewhere on the ring, Suzuki-Miyaura coupling can be employed for further arylation or vinylation. Studies have shown the successful Suzuki-Miyaura cross-coupling of chloroanthraquinones with substituted phenyl boronic acids. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the applicability of the Heck reaction to this compound would typically involve prior modification or the presence of a suitable halide on the anthraquinone ring. The reaction provides a powerful method for introducing alkenyl substituents onto the core structure.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The Sonogashira coupling has been successfully used to synthesize arylethynyl-substituted anthraquinones from bromoanthraquinones. nasa.gov This methodology allows for the introduction of extended π-systems, which can significantly impact the photophysical and electronic properties of the resulting molecules.

C-N Coupling Reactions: The carbonyl chloride group of this compound is highly susceptible to nucleophilic attack by amines, leading to the formation of amides. This represents a straightforward method for C-N bond formation and the introduction of a wide range of nitrogen-containing substituents. Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful route for the amination of haloanthraquinones, which could be derived from or used in conjunction with transformations of this compound. researchgate.net

The following table summarizes some of the key coupling reactions that can be utilized for the advanced functionalization of the anthraquinone core, many of which are applicable to derivatives of this compound.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd Catalyst, Base | Aryl/Vinyl Substituted Anthraquinone |

| Heck | Aryl/Vinyl Halide + Alkene | Pd Catalyst, Base | Alkenyl Substituted Anthraquinone |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Alkynyl Substituted Anthraquinone |

| C-N Amide Formation | Anthraquinone Carbonyl Chloride + Amine | Base (optional) | Anthraquinone Amide |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Catalyst, Ligand, Base | Amino-Substituted Anthraquinone |

Advanced Applications in Materials Science and Chemical Systems

Development of Functional Dyes and Pigments for Specialized Applications

1-NITRO-2-ANTHRAQUINONECARBONYL CHLORIDE serves as a crucial building block in the synthesis of high-performance vat dyes and pigments. The presence of the nitro group and the reactive carbonyl chloride function allows for the construction of larger, more complex dye structures with specific desired properties.

Structure-Color Relationships in Anthraquinone-Based Chromophores

The color of anthraquinone (B42736) dyes is intrinsically linked to the electronic properties of the substituents attached to the anthraquinone core. Anthraquinone itself is a pale-yellow solid and absorbs in the near-UV region. The introduction of electron-donating or electron-withdrawing groups alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects the wavelength of light it absorbs in the visible spectrum.

Electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, generally cause a bathochromic (red) shift in the absorption spectrum, leading to deeper colors like red, blue, and green. Conversely, electron-withdrawing groups, like the nitro (-NO2) group present in this compound, also play a critical role in modulating the final color of a dye molecule. The nitro group's strong electron-withdrawing nature can significantly influence the intramolecular charge-transfer (ICT) characteristics of the resulting dye.

A prime example of the utility of this compound is in the synthesis of Vat Red 10 (C.I. 67000). The manufacturing process for Vat Red 10 involves the condensation of this compound with 2-Amino-3-hydroxyanthracene-9,10-dione. mdpi.comresearchgate.netchemicalbook.comworlddyevariety.com This is followed by a cyclization reaction to form a thiazole (B1198619) ring and subsequent reduction of the nitro group to an amino group. mdpi.comresearchgate.netchemicalbook.comworlddyevariety.com The final structure of Vat Red 10 results in a blue-shade red dye. researchgate.netchemicalbook.com

Similarly, Pigment Red 196 is derived from this compound. researchgate.net The synthesis involves the condensation of this compound with 2-Amino-3-hydroxyanthracene-9,10-dione, followed by cyclization to form an oxazole (B20620) ring. researchgate.net This underscores the versatility of the starting material in creating different heterocyclic systems fused to the anthraquinone structure, thereby generating distinct colorants.

The following table summarizes the key reactants in the synthesis of these colorants.

| Starting Material | Reagent | Resulting Product |

| This compound | 2-Amino-3-hydroxyanthracene-9,10-dione | Vat Red 10 (via thiazole formation) |

| This compound | 2-Amino-3-hydroxyanthracene-9,10-dione | Pigment Red 196 (via oxazole formation) |

Application in Optoelectronic and Display Technologies

While anthraquinone-based dyes, in general, have been investigated for applications in optoelectronics, such as guest-host liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), specific research detailing the use of dyes derived directly from this compound, such as Vat Red 10 or Pigment Red 196, in these technologies is not extensively documented in the reviewed literature. The suitability of a dye for such applications depends on a range of photophysical properties including high dichroic ratio, solubility in the liquid crystal host, and stability. mdpi.com Anthraquinone dyes are known to be used in guest-host LCDs, where their orientation within the liquid crystal matrix, influenced by their molecular structure, dictates the light absorption and thus the display's contrast. nih.gov

Photoinitiators for Controlled Polymerization Processes

Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Anthraquinone and its derivatives are known to act as photoinitiators, typically operating through a Type II mechanism. This involves the excited state of the anthraquinone abstracting a hydrogen atom from a co-initiator (like an amine or alcohol) to produce initiating radicals.

Mechanisms of Photoinitiation in Radical Polymerization

There is no direct evidence in the reviewed scientific literature to suggest that this compound itself is used as a photoinitiator for radical polymerization. The research on anthraquinone-based photoinitiators has primarily focused on derivatives with electron-donating substituents, such as amino or hydroxyl groups, which can enhance their light absorption in the visible region and influence their photochemical reactivity. google.comresearchgate.net For instance, some amino-substituted anthraquinones have been shown to be effective photoinitiators. google.com

Design and Performance of Surface-Immobilized Photoinitiator Systems

Surface-immobilized photoinitiators are crucial for techniques like "grafting from," where polymer chains are grown directly from a surface to modify its properties. researchgate.netnih.govrsc.org This approach requires an initiator that can be covalently bonded to the substrate. While various photoinitiators, including some general anthraquinone derivatives, have been adapted for surface immobilization, there is no specific information available on the use of this compound for this purpose. The reactive carbonyl chloride group could potentially be used for anchoring the molecule to a surface with suitable functional groups (e.g., hydroxyl or amine groups), but this application has not been reported.

Influence of Anthraquinone Moiety on Photoinitiator Efficiency

The efficiency of an anthraquinone-based photoinitiator is significantly influenced by its substituents. Electron-withdrawing groups, such as the nitro group in this compound, are known to affect the electronic and photophysical properties of the anthraquinone core. Such groups can enhance the redox capacity of the molecule. nih.gov However, they can also introduce non-radiative decay pathways for the excited state, which might reduce the efficiency of photoinitiation. The strong electron-withdrawing nature of a nitro group can also impact the energy levels of the excited triplet state, which is often the key reactive state in Type II photoinitiation. Without specific studies on this compound as a photoinitiator, its efficiency in such a role remains theoretical.

Components in Organic Electronic and Energy Storage Devices

The anthraquinone (AQ) framework is a highly promising platform for applications in organic electronics and energy storage. rsc.org Its capability to undergo a reversible two-electron reduction process results in a high energy storage capacity, making it an attractive candidate for various battery technologies. nih.govrsc.org A key advantage of organic molecules like anthraquinone is that their electrochemical properties, such as redox potential, can be precisely tuned by adding electron-donating or electron-withdrawing functional groups to the core structure. nih.gov The compound this compound features both the core AQ redox center and functional groups that position it as a versatile building block for advanced energy materials.

Integration into Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a major area of research for large-scale energy storage, and anthraquinone derivatives are among the most studied organic redox-active materials for this purpose. researchgate.net The primary challenges for these materials are often related to their stability and solubility in aqueous electrolytes. researchgate.net Molecular engineering, through the addition of functional groups, is the primary strategy to overcome these limitations. For instance, functionalization with groups like quaternary ammonium (B1175870) can enhance solubility and improve cyclic stability. researchgate.netrsc.org

The this compound molecule is significant in this context for two reasons. First, the nitro group (-NO₂) is a strong electron-withdrawing group. Such groups are known to modulate the redox potential of the anthraquinone core. acs.org This tuning is critical for optimizing the cell voltage of a battery. nih.gov The introduction of nitro groups has been shown to increase the number of electrochemically active sites and enhance electron delocalization in related polymer systems. acs.orgnih.gov

Second, the carbonyl chloride (-COCl) group is a reactive site. This allows the molecule to act as a precursor, enabling it to be grafted onto other structures, such as polymers, to create more complex and stable electrode materials. researchgate.net This immobilization can address the issue of the active material dissolving into the electrolyte, a common failure mechanism in batteries.

While specific charge-discharge data for this compound itself in a flow battery is not prominently documented, the performance of other engineered anthraquinone derivatives highlights the potential of this structural class.

Table 1: Performance of Selected Anthraquinone Derivatives in Redox Flow Batteries

| Anthraquinone Derivative | Role | Electrolyte | Open-Circuit Voltage (V) | Key Findings |

| BDEAQCl₂ | Anolyte | pH-Neutral Aqueous | ~1.04 | High aqueous solubility (~1.2 M) and a highly negative redox potential of -0.554 V vs. SHE. researchgate.netrsc.org |

| 3HAAQ (derived from alizarin) | Anolyte | pH 14 Aqueous | 1.24 | Mannich reaction synthesis significantly improved solubility for use in RFBs. researchgate.net |

| QAAQ (Quaternary Ammonium Protected AQ) | Anolyte | Neutral NaCl | Not specified | Enhanced stability from steric hindrance and electron delocalization; stable for 500 cycles. researchgate.net |

Application in Other Advanced Energy Materials

The utility of functionalized anthraquinones extends beyond redox flow batteries to other systems like aqueous zinc-ion batteries (AZIBs). In this field, research has demonstrated that introducing nitro groups onto an anthraquinone-based polymer cathode can significantly enhance electrochemical performance. acs.orgnih.gov The nitro groups, along with other carbonyl and imine groups, act as additional active sites for storing Zn²⁺ ions. acs.orgnih.gov

This introduction of electron-withdrawing nitro groups was found to lower the lowest unoccupied molecular orbital (LUMO) energy level of the material, which facilitates faster electron transfer and improves conductivity. acs.orgnih.gov A polymer incorporating a dinitro-functionalized benzothiadiazole with anthraquinone demonstrated an ultrahigh specific capacity and an exceptionally long cycle life, underscoring the powerful effect of the nitro group in designing high-performance organic electrodes. acs.orgnih.gov

Given that this compound possesses both the anthraquinone core and the crucial nitro group, it represents a valuable synthetic intermediate for creating such advanced polymeric cathode materials for next-generation batteries.

Advanced Derivatization Reagents in Analytical Chemistry

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to chemically modify an analyte that may otherwise be difficult to detect. journalajacr.compsu.edu This process can enhance detectability by attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). journalajacr.com The anthraquinone structure is an effective chromophore, and its derivatives equipped with a reactive group, such as a carbonyl chloride, are well-suited for this purpose.

Enhancement of Detection Sensitivity for Specific Analytes

Anthraquinone-based reagents are used to improve the detection sensitivity of various analytes. mdpi.com For example, anthraquinone-2-carbonyl chloride, a structural analog of the title compound, is employed as a derivatization reagent for amines and alcohols. mdpi.com The carbonyl chloride group reacts with the amine or alcohol functional group on the analyte to form a stable amide or ester linkage, respectively. This reaction tags the analyte with the bulky anthraquinone group.

The anthraquinone moiety itself is an excellent chromophore, allowing the resulting derivative to be easily detected by UV-Vis detectors in an HPLC system. mdpi.comresearchgate.net The presence of a nitro group, as in this compound, is expected to further enhance its properties as a labeling agent. The nitro group is itself a strong chromophore and its powerful electron-withdrawing nature can shift the absorption wavelength and potentially increase the molar absorptivity of the derivative, leading to even lower detection limits. nih.govmdpi.com In one novel detection strategy, the quinone moiety of an anthraquinone tag was used to generate reactive oxygen species upon UV irradiation, which then reacted with luminol (B1675438) to produce a detectable chemiluminescence signal, showcasing the versatility of this chemical scaffold in enhancing sensitivity. mdpi.com

Investigations into Reaction Kinetics and Selectivity for Derivatization

The derivatization reaction using an anthraquinone carbonyl chloride is typically rapid and selective. The carbonyl chloride is a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution with primary and secondary amines, alcohols, and phenols. mdpi.comresearchgate.net Studies using the related reagent anthraquinone-2-sulfonyl chloride show that derivatization can be completed in as little as three minutes at room temperature. researchgate.net

The reaction mechanism involves the nucleophilic attack of the analyte's functional group (e.g., the lone pair on a nitrogen or oxygen atom) on the electrophilic carbon of the carbonyl chloride. This is followed by the elimination of a chloride ion, forming a stable covalent bond. The selectivity is primarily for nucleophilic functional groups like amines and alcohols.

The presence of the electron-withdrawing nitro group on the aromatic ring of this compound is expected to influence the reaction kinetics. By withdrawing electron density, the nitro group makes the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack. This would likely increase the rate of the derivatization reaction compared to its non-nitrated counterpart, potentially allowing for even faster and more efficient sample preparation.

Table 2: Derivatization Reaction Parameters for Related Anthraquinone Reagents

| Derivatization Reagent | Analyte Class | Reaction Conditions | Detection Method |

| Anthraquinone-2-carbonyl chloride | Biogenic Amines (e.g., tryptamine) | Room temperature, 10 seconds, pH 9.5 | HPLC with online UV irradiation and chemiluminescence detection. mdpi.com |

| Anthraquinone-2-sulfonyl chloride | Phenols | Room temperature, 3 minutes, phase-transfer catalysis | HPLC with UV detection at 256 nm or 320 nm. researchgate.net |

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on chemical systems composed of multiple molecules bound together by non-covalent forces like hydrogen bonds, π-π stacking, and van der Waals forces. youtube.com Large, planar, and aromatic molecules like anthraquinone and its derivatives are ideal building blocks for creating complex supramolecular structures. rsc.org

The flat, rigid surface of the anthraquinone core facilitates π-π stacking interactions, while the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. This allows anthraquinone derivatives to participate in both self-assembly, where molecules spontaneously form ordered aggregates, and host-guest chemistry, where one molecule (the host) forms a cavity that can bind another molecule (the guest). rsc.orgchemrxiv.org Such assemblies have applications in areas like nanoscale patterning and separation technology. rsc.org

The compound this compound possesses several features that make it a candidate for supramolecular chemistry.

π-Stacking: The extended aromatic system of the anthraquinone core allows for strong π-π stacking interactions with other aromatic molecules.

Hydrogen Bonding: The oxygen atoms of the two carbonyl groups and the nitro group can all serve as hydrogen bond acceptors, enabling the formation of directed, stable structures. rsc.org

Host-Guest Potential: The rigid structure could allow it to act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or covalent organic frameworks (COFs). chemrxiv.org Alternatively, it could be used as a building block (a tecton) to construct a porous host network.

Research on other anthraquinone derivatives has shown their utility in forming guest-host systems for applications like liquid crystal displays, where the alignment of the guest dye molecule within the liquid crystal host is crucial. northumbria.ac.ukwhiterose.ac.ukacs.org The specific shape and electronic properties of this compound make it a potentially valuable component for designing new functional supramolecular materials.

Design Principles for Anthraquinone-Based Supramolecular Architectures

The design of supramolecular architectures based on anthraquinone derivatives is a field of growing interest, aiming to create highly ordered and functional materials. The principles guiding the formation of these architectures from precursors like this compound are rooted in the concepts of molecular recognition and self-assembly.

A key design principle involves the strategic placement of functional groups that can direct the assembly of molecules through specific non-covalent interactions. The anthraquinone core itself provides a planar surface conducive to π-π stacking interactions, a significant driving force in the formation of columnar or layered structures. The introduction of substituents allows for finer control over the final architecture.

In the case of this compound, the highly reactive carbonyl chloride group serves as a primary site for covalent modification. This allows for the "pre-organization" of the supramolecular system by covalently linking the anthraquinone unit to other molecular components. For instance, it can be reacted with amines or alcohols to introduce new functionalities capable of forming specific hydrogen bonds or other directional interactions. This covalent modification is a critical first step in programming the molecule for a desired self-assembly pathway.

The nitro group at the 1-position plays a crucial electronic role. As a strong electron-withdrawing group, it modifies the electron density of the anthraquinone ring system, which can influence the strength and geometry of π-π stacking interactions. Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional control over the supramolecular assembly. Research on related nitro-substituted aromatic compounds has demonstrated the importance of the nitro group in directing crystal packing and forming specific intermolecular contacts. rsc.org

| Design Principle | Role of this compound | Desired Outcome |

| Covalent Pre-organization | The carbonyl chloride group allows for the covalent attachment of other molecular units with specific recognition sites. | Formation of complex, programmed supramolecular assemblies. |

| π-π Stacking | The planar anthraquinone core promotes stacking interactions, influenced by the electron-withdrawing nitro group. | Creation of ordered columnar or lamellar structures. |

| Hydrogen Bonding | The nitro group and carbonyl groups on the anthraquinone core, as well as introduced functionalities, can act as hydrogen bond acceptors. | Directional control over the self-assembly process, leading to specific network structures. |

| Solvent Influence | The choice of solvent can mediate the strength of non-covalent interactions and influence the final morphology of the assembled structure. | Control over the kinetics and thermodynamics of self-assembly, potentially leading to different polymorphs or assembly states. |

By carefully considering these principles, researchers can utilize this compound as a versatile building block to construct a variety of supramolecular architectures with potentially novel electronic, optical, or catalytic properties.

Investigation of Non-Covalent Interactions in Organized Systems

The study of non-covalent interactions is fundamental to understanding the structure and function of organized chemical systems. This compound and its derivatives provide excellent models for investigating these weak, yet crucial, forces. The combination of a large aromatic system, polar functional groups, and the potential for derivatization allows for a systematic exploration of various non-covalent interactions.

π-π Stacking: The planar structure of the anthraquinone core is highly conducive to π-π stacking. The presence of the electron-withdrawing nitro group significantly influences the electrostatic potential of the aromatic surface, which in turn affects the geometry and strength of these stacking interactions. Studies on similar aromatic systems have shown that electron-poor and electron-rich aromatic rings can interact favorably, suggesting that the nitro-anthraquinone moiety could be paired with electron-rich aromatic systems to create well-defined donor-acceptor stacks.

Detailed research findings on the non-covalent interactions in systems involving anthraquinone derivatives highlight their importance. For instance, the self-association of anthraquinone derivatives in solution and in the solid state has been shown to be driven by a combination of these non-covalent forces. nih.gov The ability to systematically modify the structure of this compound allows for a detailed investigation into how subtle changes in molecular structure can have a profound impact on the resulting supramolecular organization.

A summary of the key non-covalent interactions that can be investigated using this compound is presented below:

| Type of Interaction | Key Structural Features Involved | Potential for Investigation |

| π-π Stacking | Planar anthraquinone core, electron-withdrawing nitro group. | Study of substituent effects on stacking geometry and energy; design of charge-transfer complexes. |

| Hydrogen Bonding | Carbonyl oxygen atoms, nitro oxygen atoms, and introduced functional groups. | Creation and analysis of one-, two-, and three-dimensional hydrogen-bonded networks. |

| Halogen Bonding | Chlorine atom of the carbonyl chloride group. | Exploration of the role of halogen bonding in directing crystal packing. |

| van der Waals Forces | Overall molecular shape and surface. | Understanding the contribution of dispersive forces to the stability of the assembled structure. |

The investigation of these non-covalent interactions in organized systems derived from this compound is crucial for the rational design of new materials with predictable structures and desired functionalities.

Theoretical and Computational Investigations of 1 Nitro 2 Anthraquinonecarbonyl Chloride

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to simulate vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical investigations on various substituted anthraquinones have demonstrated that computational methods can reliably predict their maximum absorption wavelengths (λmax) in the visible spectrum. uclouvain.be For instance, studies have shown that hybrid DFT functionals, such as B3LYP, combined with a suitable basis set like 6-31G(d,p), can provide accurate predictions of λmax, especially when solvent effects are incorporated into the model using approaches like the Polarizable Continuum Model (PCM). uclouvain.be

The color of anthraquinone (B42736) dyes is dictated by the energy of the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. Substituents on the anthraquinone core significantly influence these frontier orbitals. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. In the case of 1-nitro-2-anthraquinonecarbonyl chloride, both the nitro group (NO₂) and the carbonyl chloride group (-COCl) are strong electron-withdrawing groups. Therefore, they are expected to significantly lower the LUMO energy, leading to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone.

A theoretical study on substituted anthraquinone dyes highlighted that the accuracy of λmax prediction could be achieved with a standard deviation of about 13 nm by combining results from different DFT functionals. uclouvain.be This underscores the predictive power of these computational techniques.

Table 1: Predicted Spectroscopic Data for a Generic Substituted Anthraquinone

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value Range for Substituted Anthraquinones | Influencing Factors |

| UV-Visible Spectroscopy (TD-DFT) | λmax | 450 - 600 nm | Nature and position of substituents, solvent polarity |

| Infrared Spectroscopy (DFT) | Carbonyl (quinone) stretch | 1650 - 1680 cm⁻¹ | Electronic effects of substituents, hydrogen bonding |

| Infrared Spectroscopy (DFT) | Nitro (asymmetric) stretch | 1500 - 1560 cm⁻¹ | Resonance and inductive effects |

| ¹³C NMR Spectroscopy (DFT) | Carbonyl carbon chemical shift | 180 - 190 ppm | Electron density at the carbon atom |

Note: The values in this table are illustrative and based on general findings for substituted anthraquinones, not specific calculations for this compound.

Studies on Intramolecular and Intermolecular Interactions

The physical and chemical properties of molecular solids are governed by a delicate balance of intramolecular and intermolecular forces. Computational studies on anthraquinone derivatives have provided significant insights into these interactions.

Intramolecular Interactions:

In this compound, several intramolecular interactions are expected to play a crucial role in determining its conformation and reactivity. The strong electron-withdrawing nature of the nitro and carbonyl chloride groups will significantly influence the electron distribution across the anthraquinone core.

Studies on nitro-substituted anthraquinones have shown that the nitro group can participate in intramolecular interactions. nih.gov For instance, bond critical points (BCPs) have been computationally identified between the oxygen atoms of the quinone and the nitrogen atom of the nitro group in some derivatives, indicating a degree of interaction. nih.gov These interactions, driven by steric and electronic factors, can influence the planarity of the molecule and the orientation of the substituent groups.

In related dihydroxy- and dinitro-substituted anthraquinones, the formation of intramolecular Resonance-Assisted Hydrogen Bonds (RAHBs) has been a subject of detailed computational analysis using methods like Møller-Plesset perturbation theory (MP2) and DFT. nih.govnih.gov While this compound does not possess hydroxyl groups to form such classic hydrogen bonds, the potential for other non-covalent intramolecular interactions, such as those between the oxygen atoms of the nitro group and the carbonyl chloride group, or with adjacent protons on the aromatic ring, could be investigated using topological analyses like the Atoms in Molecules (AIM) theory. nih.govnih.gov

Intermolecular Interactions:

The arrangement of molecules in the crystalline state is dictated by intermolecular forces. For substituted anthraquinones, these forces can include dispersion, electrostatic interactions (including dipole-dipole), and in some cases, hydrogen bonding.

Computational studies using Symmetry-Adapted Perturbation Theory (SAPT) on dimers of substituted anthraquinones have been employed to decompose the interaction energies into their fundamental components: electrostatic, exchange, induction, and dispersion. nih.govnih.gov For many anthraquinone derivatives, dispersion forces have been identified as the primary ordering factor in the crystal structure, even when other interactions like weak hydrogen bonds are present. researchgate.net

Table 2: Summary of Intra- and Intermolecular Interactions in Substituted Anthraquinones

| Type of Interaction | Key Functional Groups Involved | Computational Method for Analysis | Significance |

| Intramolecular | Nitro group, Carbonyl groups | DFT, AIM, ELF | Influences molecular conformation and electronic properties. nih.gov |

| Intramolecular | Substituents and adjacent ring protons | DFT, NCI plot | Affects planarity and steric hindrance. |

| Intermolecular | Aromatic rings | SAPT, DFT-D | Governs crystal packing and solid-state properties. researchgate.net |

| Intermolecular | Polar groups (e.g., -NO₂, -COCl) | SAPT, Electrostatic Potential Maps | Contributes to lattice energy and determines crystal morphology. |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-nitro-2-anthraquinonecarbonyl chloride and its derivatives. The asymmetry and substitution pattern of the molecule lead to complex spectra that require advanced NMR techniques for full interpretation.

Multi-Dimensional NMR Techniques for Structural Assignment of Derivatives

Due to the limited amount of specific, publicly available NMR data for this compound, we must rely on established principles from related anthraquinone (B42736) and aromatic compounds to predict its spectral characteristics. mdpi.com The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the anthraquinone skeleton are subject to coupling with their neighbors, with typical ortho-coupling constants (³JHH) in aromatic systems ranging from 6 to 9 Hz, and smaller meta-couplings (⁴JHH) of 2 to 3 Hz. youtube.comupenn.edu The electron-withdrawing nature of the nitro group and the carbonyl chloride group would deshield adjacent protons, shifting them downfield. libretexts.org

The ¹³C NMR spectrum would provide key information on the carbon framework. The carbonyl carbons of the quinone are expected to resonate at the lower end of the carbonyl region (around 180-190 ppm), while the carbon of the carbonyl chloride group would likely appear around 160-170 ppm. Aromatic carbons would be observed between approximately 120 and 150 ppm. mdpi.com

To unambiguously assign these signals, especially in derivatives where the compound has reacted with other molecules, multi-dimensional NMR techniques are essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of a larger derivative molecule.

These techniques, when used in combination, allow for the complete and unambiguous assignment of the complex molecular architecture of any newly synthesized derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| Quinone Carbonyls | Not Applicable | 180 - 190 |

| Carbonyl Chloride | Not Applicable | 160 - 170 |

Note: These are estimated values based on general principles and data for related compounds.

Dynamic NMR for Conformational and Kinetic Analysis

The this compound molecule possesses features that could lead to restricted rotation, making dynamic NMR (DNMR) a valuable technique for studying its conformational and kinetic properties. Specifically, the rotation around the single bond connecting the carbonyl chloride group to the anthraquinone ring could be hindered due to steric interactions with the adjacent nitro group.

At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). nih.govnih.govresearchgate.net As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotation using the Eyring equation. nih.govnd.eduresearchgate.netcolostate.edu Such studies provide insight into the molecule's conformational flexibility and the steric influence of the ortho-substituents. While specific studies on this compound are not available, research on similarly substituted biphenyls and amides demonstrates the utility of DNMR in quantifying rotational barriers, which often range from 10 to 20 kcal/mol for hindered systems. nih.govnih.govcolostate.edulibretexts.org

Mass Spectrometry Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique for obtaining molecular weight information and for elucidating the structure of this compound and its reaction products through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound and its derivatives. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₅H₆ClNO₅), the presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would be readily observable in the mass spectrum, providing a clear diagnostic marker. libretexts.org The ability to determine the exact mass is invaluable for confirming the identity of reaction products and for differentiating between compounds with the same nominal mass but different elemental compositions. researchgate.netnih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. wikipedia.org

For this compound, several fragmentation pathways can be predicted based on its structure and the known behavior of related compounds: researchgate.netbohrium.comlibretexts.org

Loss of the Chlorine Radical (•Cl): A common fragmentation for acyl chlorides.

Loss of the Carbonyl Chloride Group (•COCl): Leading to a 1-nitroanthraquinone (B1630840) radical cation.

Loss of the Nitro Group (•NO₂): A characteristic fragmentation for nitroaromatic compounds. nih.govmiamioh.edujove.com

Loss of Carbon Monoxide (CO): A typical fragmentation of quinone systems.

By analyzing these fragmentation patterns, detailed structural information about the parent molecule and its derivatives can be obtained, helping to confirm the connectivity of atoms and identify the location of functional groups. researchgate.netnih.govresearchgate.net

Table 2: Predicted Key Fragmentation Losses in Tandem Mass Spectrometry of this compound

| Lost Fragment | Mass of Fragment (Da) | Resulting Ion Structure |

| •Cl | 35/37 | [M-Cl]⁺ |

| •NO₂ | 46 | [M-NO₂]⁺ |

| •COCl | 63/65 | [M-COCl]⁺ |

| CO | 28 | [M-CO]⁺ |

Note: These are predicted fragmentation pathways based on the compound's structure.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is particularly useful for monitoring chemical transformations.

In the case of this compound, FTIR and Raman spectra would be dominated by vibrations characteristic of the anthraquinone core, the nitro group, and the carbonyl chloride group.

Nitro Group (-NO₂): Aromatic nitro compounds typically show two strong absorption bands in the FTIR spectrum corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comorgchemboulder.comspectroscopyonline.comresearchgate.netacs.org These are expected in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.comresearchgate.net

Carbonyl Chloride (-COCl): The carbonyl stretching vibration of an aromatic acid chloride is expected to appear at a high frequency in the FTIR spectrum, typically in the range of 1785-1750 cm⁻¹. libretexts.orguobabylon.edu.iqblogspot.comyoutube.com

Quinone Carbonyls (C=O): The two carbonyl groups of the anthraquinone core would show strong absorptions around 1675 cm⁻¹.

Aromatic C=C Bonds: Stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would complement the FTIR data. The symmetric vibrations of the nitro group and the aromatic ring system are often strong in the Raman spectrum. nsf.govnih.govpolimi.itaip.orgresearchgate.netnih.govmarmacs.orgmdpi.com Monitoring changes in the intensity and position of these bands is an effective way to follow reactions involving the carbonyl chloride group, such as its conversion to an amide or ester, where the characteristic C=O stretching frequency would shift to a lower wavenumber.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR/Raman Frequency (cm⁻¹) | Vibration Type |

| Nitro (-NO₂) | 1550-1475 | Asymmetric Stretch |

| Nitro (-NO₂) | 1360-1290 | Symmetric Stretch |

| Carbonyl Chloride (-COCl) | 1785-1750 | C=O Stretch |

| Quinone (C=O) | ~1675 | C=O Stretch |

| Aromatic Rings | 1600-1450 | C=C Stretch |

| C-Cl Bond | 730-550 | C-Cl Stretch |

Note: These are predicted frequency ranges based on data for analogous functional groups.

X-ray Diffraction for Solid-State Structure and Crystal Engineering of Derivatives

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, single-crystal XRD provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, the analysis of the crystal packing unveils the network of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture.

While a specific crystal structure for this compound is not prominently available in the literature, extensive studies on related anthraquinone derivatives provide a strong basis for understanding its potential solid-state behavior. For instance, the crystal structure of anthraquinone-2-carboxylic acid, a structurally similar compound, reveals a triclinic P-1 space group, with molecules forming hydrogen-bonded dimers through their carboxylic acid moieties. mdpi.comresearchgate.net The planar anthraquinone cores often engage in π-π stacking interactions, influencing the material's electronic properties.

Crystal engineering of derivatives of this compound involves the strategic modification of the molecular structure to control the solid-state assembly and, consequently, the material's properties. By introducing functional groups capable of forming specific intermolecular interactions, it is possible to design crystals with desired packing motifs. For example, the introduction of amide or ester functionalities, by reacting the carbonyl chloride group, can lead to robust hydrogen-bonding networks, enhancing thermal stability and influencing solubility. The nitro group itself can participate in weak C–H···O hydrogen bonds and dipole-dipole interactions, further directing the crystal packing.

Table 1: Crystallographic Data for Representative Anthraquinone Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Anthraquinone-2-carboxylic acid | Triclinic | P-1 | Hydrogen bonding (O-H···O), π-π stacking | mdpi.comresearchgate.net |

| Cysteine-Incorporated Anthraquinone | Monoclinic | P2₁/n | Hydrogen bonding (N-H···O, O-H···O), π-π stacking | mdpi.com |

| Donor-Acceptor Complex of Anthraquinone | Triclinic | P-1 | Hydrogen bonding (N-H···O), π-π stacking | mdpi.com |

| 2,6-Dialkoxy-9,10-anthraquinones | Varies | Varies | van der Waals forces, π-π stacking | researchgate.net |

This table is illustrative and based on data from related compounds to infer potential structural characteristics of this compound derivatives.

Time-Resolved Spectroscopy for Excited State Dynamics and Photoreactivity

Time-resolved spectroscopy encompasses a suite of techniques designed to study transient species and dynamic processes that occur on incredibly short timescales, from femtoseconds to milliseconds. For a photoactive molecule like this compound, these methods are crucial for understanding the mechanisms of its photochemical reactions.

Upon absorption of light, the molecule is promoted to an electronically excited state. The subsequent relaxation pathways, including intersystem crossing to triplet states, and reactions with other molecules, can be tracked using techniques like transient absorption spectroscopy (TAS). youtube.com In a typical TAS experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species generated.

Studies on closely related nitroanthraquinones, such as 2-methyl-1-nitro-9,10-anthraquinone, provide significant insight into the expected photoreactivity. nih.gov Flash photolysis studies have shown that upon excitation, these molecules can form a short-lived triplet state. nih.gov This triplet state is a key intermediate and can be quenched by electron or hydrogen donors. For example, in the presence of an alcohol like 1-phenylethanol, the triplet state can abstract a hydrogen atom, leading to the formation of a monohydro radical of the nitroanthraquinone. nih.gov

The subsequent decay of these radical intermediates can lead to the reduction of the nitro group. A proposed mechanism involves the formation of a nitroso intermediate, which ultimately yields the corresponding aminoanthraquinone as a stable photoproduct. nih.gov The carbonyl groups of the anthraquinone moiety are also believed to participate in the final reduction steps. nih.gov The quantum yield of this photoreduction is highly dependent on the solvent and the concentration of the hydrogen donor. nih.gov

The general photochemistry of anthraquinone itself involves the formation of a triplet state that can react with substrates, often initiating redox processes. researchgate.netnih.gov The presence of the electron-withdrawing nitro group is expected to significantly influence the energy levels and lifetimes of the excited states of this compound, as well as the redox potentials of the transient species. The carbonyl chloride group, being highly reactive, could also potentially influence the excited state dynamics, although it is more likely to be a site for ground-state derivatization.

Table 2: Transient Species and Lifetimes in the Photoreduction of a Nitroanthraquinone Analog

| Transient Species | Method of Observation | Typical Lifetime | Role in Mechanism | Reference |

| Triplet State | Transient Absorption Spectroscopy | ~10 ns | Initial excited state, abstracts hydrogen | nih.gov |

| Monohydro Radical | Transient Absorption Spectroscopy | Microseconds to milliseconds | Intermediate in the reduction pathway | nih.gov |

| Nitroso Intermediate | Inferred from product analysis | Unstable | Precursor to the final amino product | nih.gov |

This table is based on data for 2-methyl-1-nitro-9,10-anthraquinone and serves as a model for the expected photoprocesses of this compound.

Chromatographic Methods for Complex Mixture Analysis and Reaction Progression Studies

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For this compound, which is often a synthetic intermediate, chromatographic methods are essential for monitoring reaction progress, assessing product purity, and analyzing potential byproducts or degradation products.

High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for the analysis of anthraquinone derivatives. nih.govresearchgate.netcabidigitallibrary.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed, typically utilizing a non-polar stationary phase, such as a C18-functionalized silica (B1680970) column, and a polar mobile phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution by suppressing the ionization of any acidic functional groups. nih.govresearchgate.net Detection is commonly achieved using a UV-Vis or diode-array detector (DAD), as the anthraquinone core exhibits strong absorbance in the UV region.

The progress of a reaction involving this compound, for instance, its conversion to an ester or amide, can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. The disappearance of the starting material peak and the appearance of the product peak can be quantified to determine the reaction kinetics.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of volatile and thermally stable anthraquinone derivatives. nih.govoup.comchrom-china.comoup.comrsc.org For less volatile compounds, derivatization to form more volatile species, such as trimethylsilyl (B98337) ethers, may be necessary. oup.com GC-MS provides not only separation based on retention time but also structural information from the mass spectrum of each component, aiding in the unequivocal identification of products and impurities. nih.govchrom-china.comoup.com

Table 3: Typical Chromatographic Conditions for Anthraquinone Derivative Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| RP-HPLC | C18 (e.g., Lichrospher® RP-18) | Acetonitrile/Water/Methanol with acid (e.g., TFA) | UV-Vis/DAD | Purity assessment, reaction monitoring, degradation product analysis | nih.govresearchgate.netresearchgate.net |

| GC | Various (e.g., capillary columns) | Helium | FID, MS | Analysis of volatile intermediates and byproducts | oup.comoup.comrsc.org |

| GC-MS | Capillary Column | Helium | Mass Spectrometer | Identification of unknown components in reaction mixtures | nih.govchrom-china.comoup.com |

This table summarizes common chromatographic methods applicable to the analysis of this compound and its reaction mixtures.

Future Directions and Emerging Research Avenues for 1 Nitro 2 Anthraquinonecarbonyl Chloride

Development of Novel Synthetic Strategies and Catalytic Approaches

The industrial synthesis of 1-Nitro-2-anthraquinonecarbonyl chloride traditionally relies on multi-step processes involving harsh conditions, such as nitration with strong acids. theasengineers.com Future research is geared towards developing more efficient, safer, and environmentally benign synthetic routes.

Key areas of development include:

Continuous Flow Chemistry: The nitration step, in particular, is a highly exothermic and potentially hazardous reaction, making it an ideal candidate for continuous flow processing. ewadirect.comresearchgate.net Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. rsc.org This technology enables the use of smaller reaction volumes at any given time, significantly enhancing safety while allowing for scalable production by extending operational duration or numbering-up reactors. ewadirect.comrsc.orgseqens.com

Green Catalytic Processes: A shift away from stoichiometric reagents towards catalytic systems is a central theme of modern chemistry. Research into greener alternatives for the synthesis of dye intermediates is actively being pursued. mdpi.comresearchgate.net This includes the exploration of solid acid catalysts to replace corrosive liquid acids in nitration or the development of novel organocatalysts that are metal-free and reusable. rsc.org Such approaches aim to reduce waste, energy consumption, and the use of hazardous materials. seqens.comresearchgate.net

Direct C-H Functionalization: Advanced synthetic methods such as transition metal-catalyzed C-H activation could provide more direct pathways to functionalized anthraquinones. colab.wsyoutube.com Instead of a multi-step sequence starting from a simpler anthraquinone (B42736), it may become possible to selectively introduce the nitro and carboxyl functionalities onto a pre-existing anthraquinone skeleton in fewer, more atom-economical steps. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Continuous Flow Synthesis | Enhanced safety for nitration, improved process control, easy scalability. ewadirect.comrsc.org | Process Chemistry, Chemical Engineering |

| Green Organocatalysis | Reduced metal contamination, lower environmental impact, catalyst reusability. mdpi.comrsc.org | Sustainable Chemistry |

| C-H Activation | Increased atom economy, shorter synthetic routes, novel functionalization patterns. colab.wsresearchgate.net | Organometallic Chemistry |

Exploration of Unconventional Reactivity Profiles and New Functional Group Interconversions

Beyond its established use as an acylating agent for dye synthesis, the unique electronic and structural features of this compound open doors to novel chemical transformations.

Photocatalysis and Energy Transfer: The anthraquinone core is a known photosensitizer. researchgate.net Future studies could explore the use of the 1-nitroanthraquinone (B1630840) moiety within the molecule itself as a photocatalytic group. Under visible light irradiation, it could potentially initiate reactions via direct hydrogen atom transfer (d-HAT) or energy transfer, enabling C-H functionalization or other radical-mediated transformations on substrate molecules. rsc.orgrsc.org

Electrochemical Synthesis: The redox-active nature of the anthraquinone and nitro groups suggests that electrochemical methods could be employed to trigger unique reactivity. Controlled potential electrolysis could selectively reduce the nitro group or the quinone system, generating reactive intermediates for subsequent coupling or cyclization reactions that are inaccessible through conventional thermal methods.

Novel Couplings: The acyl chloride is a versatile handle for standard amide or ester formation. However, its reactivity in modern cross-coupling reactions (e.g., decarbonylative coupling) remains largely unexplored. Investigating its participation in palladium- or nickel-catalyzed cycles could lead to the direct formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, converting the carbonyl group into a different functionality altogether.

Integration into Hybrid Functional Materials and Composites

The rigid, planar, and electronically tunable structure of the 1-nitroanthraquinone core makes it an attractive building block for advanced functional materials. The reactive carbonyl chloride group is an ideal anchor point for covalently integrating the molecule into larger systems.

Porous Frameworks (MOFs and COFs): this compound is a prime candidate for use as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org By reacting the acyl chloride with amine- or alcohol-functionalized organic struts or secondary building units, the nitroanthraquinone unit can be systematically incorporated into highly ordered, porous, and crystalline structures. researchgate.net These resulting frameworks could exhibit tailored properties for applications in gas storage, separation, or heterogeneous catalysis, where the anthraquinone units act as accessible active sites. researchgate.netrsc.org

Photo-responsive Polymers: The molecule can be used as a monomer or a functional pendant group in polymerization reactions. The resulting polymers would incorporate the photo- and redox-active nitroanthraquinone unit, potentially leading to materials with applications in light harvesting, optical data storage, or as smart coatings that change properties in response to specific light wavelengths.

Functionalized Nanoparticles: The carbonyl chloride can be used to covalently graft the molecule onto the surface of nanoparticles (e.g., silica (B1680970), titania, or gold). This surface modification could impart new electronic or photo-sensitizing properties to the nanoparticles, creating hybrid composites for applications in photocatalysis, sensing, or diagnostics.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The move towards more controlled and efficient synthetic processes, such as flow chemistry, necessitates the parallel development of advanced analytical techniques for real-time monitoring.

Process Analytical Technology (PAT): Implementing PAT for the synthesis of this compound would allow for continuous, in-line analysis of reaction progress. seqens.com Techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can monitor the consumption of reactants and the formation of intermediates and products in real-time. This is especially critical for managing the hazardous nitration step, ensuring it proceeds safely and efficiently. researchgate.net

Hyphenated Chromatographic Techniques: The development of rapid analytical methods using techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is crucial for at-line quality control. These methods can quickly separate and identify trace impurities and byproducts, providing essential data for process optimization and ensuring the final product meets high-purity standards required for advanced applications.

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

The integration of computational modeling with experimental work provides a powerful tool for accelerating research and discovery related to this compound and its derivatives.